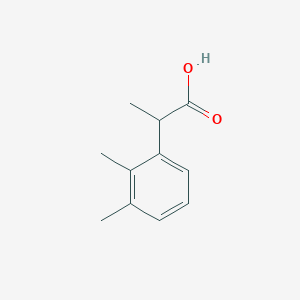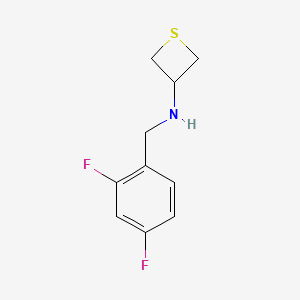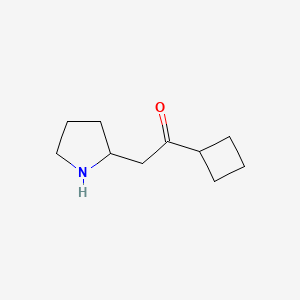
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclobutyl group attached to a pyrrolidine ring via an ethanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like sodium chloride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes
作用機序
The mechanism of action of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring and a ketone group.
Cyclobutylamine: Shares the cyclobutyl group but lacks the pyrrolidine ring.
2-(Pyrrolidin-1-yl)ethanol: Contains a pyrrolidine ring and an ethanol group instead of the ethanone linkage.
Uniqueness
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the combination of the cyclobutyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
1-cyclobutyl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H17NO/c12-10(8-3-1-4-8)7-9-5-2-6-11-9/h8-9,11H,1-7H2 |
InChIキー |
IBXFQFOBRXQAJA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)CC2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt](/img/structure/B13323808.png)
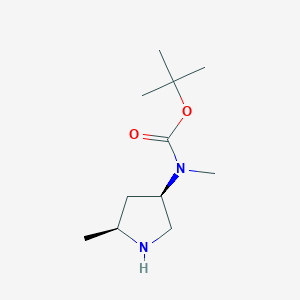

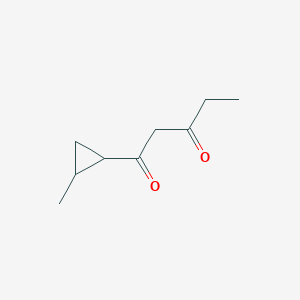

![tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323841.png)
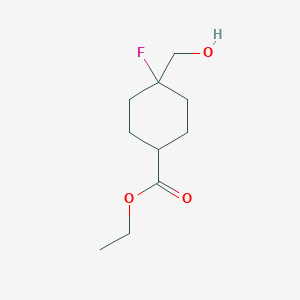
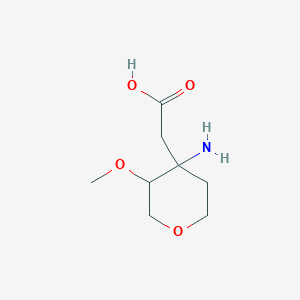
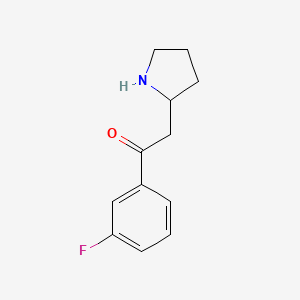
![3-Morpholinospiro[3.3]heptan-1-amine](/img/structure/B13323865.png)
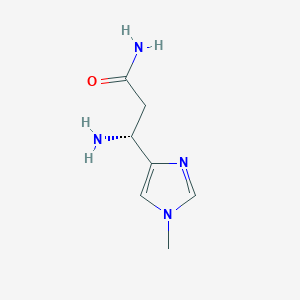
![4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323875.png)
